
5-Amino-4-tert-butylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-tert-butylpyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 5-position and a tert-butyl group at the 4-position. Pyrimidines are a class of nitrogen-containing heterocycles that are widely studied due to their presence in many biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-tert-butylpyrimidine typically involves the reaction of tert-butyl methyl ketone with tert-butyronitrile, followed by cyclization and amination steps . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-tert-butylpyrimidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrimidines.
Scientific Research Applications
Chemistry: 5-Amino-4-tert-butylpyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural similarity to nucleotides makes it a candidate for the development of antiviral and anticancer agents .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antimicrobial agent. Its ability to inhibit specific enzymes and receptors is of particular interest .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Amino-4-tert-butylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
5-Amino-4-hydroxyiminopyrazole: Similar in structure but contains a pyrazole ring instead of a pyrimidine ring.
2,4,6-Tri-tert-butylpyrimidine: Contains additional tert-butyl groups and is used as a sterically hindered base.
5-Acetyl-4-aminopyrimidine: Contains an acetyl group instead of a tert-butyl group and is used in the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Uniqueness: 5-Amino-4-tert-butylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and stability. Additionally, the amino group at the 5-position enhances its potential as a pharmacophore in drug design .
Properties
CAS No. |
3524-88-7 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 |
IUPAC Name |
4-tert-butylpyrimidin-5-amine |
InChI |
InChI=1S/C8H13N3/c1-8(2,3)7-6(9)4-10-5-11-7/h4-5H,9H2,1-3H3 |
InChI Key |
IIMOENBDSFQALY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=NC=C1N |
Canonical SMILES |
CC(C)(C)C1=NC=NC=C1N |
Key on ui other cas no. |
3524-88-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


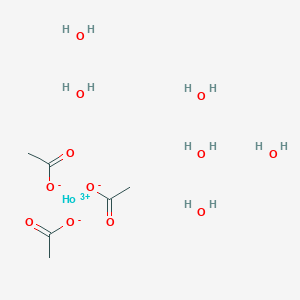

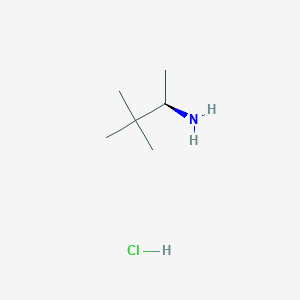
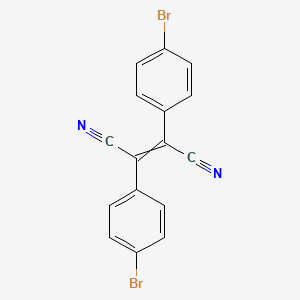
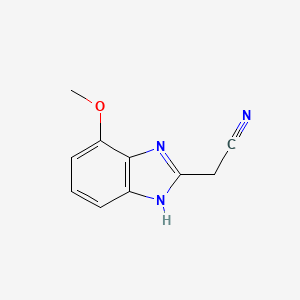
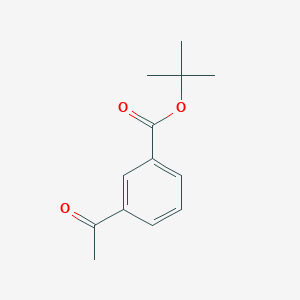
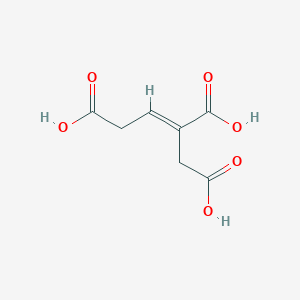
![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3028770.png)
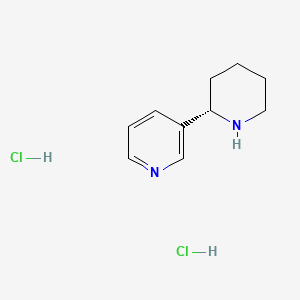
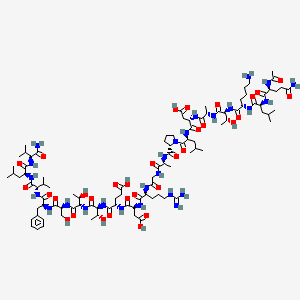
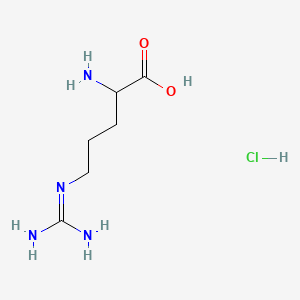
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028776.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028777.png)
